1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a complex organic compound that features a cyclohexyl group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the furan-2-carbonyl group and the cyclohexyl group. The final step involves the formation of the urea linkage.
Preparation of Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Furan-2-carbonyl Group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled to the tetrahydroisoquinoline core using coupling reagents like EDCI or DCC.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via nucleophilic substitution or other suitable organic transformations.
Formation of Urea Linkage: The final step involves the reaction of the amine group with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Material Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-Cyclohexyl-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDRKREUSXYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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